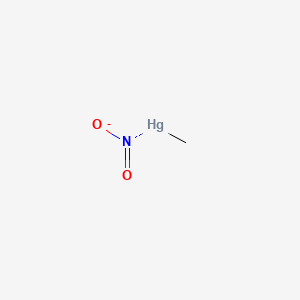
Methylnitromercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnitromercury is an organomercury compound that contains a methyl group (CH₃) and a nitro group (NO₂) bonded to a mercury atom (Hg) This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and environmental science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylnitromercury can be synthesized through the reaction of methylmercury chloride with silver nitrite. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The general reaction is as follows:
[ \text{CH}_3\text{HgCl} + \text{AgNO}_2 \rightarrow \text{CH}_3\text{HgNO}_2 + \text{AgCl} ]
The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products. The product, this compound, is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound is not common due to its toxicity and limited applications. when required, the synthesis is scaled up using similar reaction conditions as described above, with additional safety measures to handle the toxic nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methylnitromercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylmercury nitrate.
Reduction: It can be reduced to form methylmercury and nitrous oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as thiols (RSH) or amines (RNH₂) are used under mild conditions.
Major Products Formed
Oxidation: Methylmercury nitrate (CH₃HgNO₃)
Reduction: Methylmercury (CH₃Hg) and nitrous oxide (N₂O)
Substitution: Various organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methylnitromercury has several scientific research applications, including:
Environmental Studies: Used as a tracer to study the methylation and demethylation processes of mercury in aquatic systems.
Toxicology: Studied for its toxic effects on living organisms, particularly its neurotoxic effects.
Analytical Chemistry: Used as a standard in the analysis of mercury compounds in environmental samples.
Biological Research: Investigated for its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
Methylnitromercury exerts its effects primarily through its interaction with thiol-containing proteins and enzymes. The compound binds to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and antioxidant defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury (CH₃Hg): Similar in structure but lacks the nitro group.
Dimethylmercury (CH₃HgCH₃): Contains two methyl groups bonded to mercury.
Phenylmercury (C₆H₅Hg): Contains a phenyl group bonded to mercury.
Uniqueness
Methylnitromercury is unique due to the presence of both a methyl and a nitro group, which imparts distinct chemical reactivity and toxicity compared to other organomercury compounds. The nitro group enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactivity, and toxicological effects make it a valuable compound for research, particularly in environmental and biological studies. due to its toxicity, handling and usage of this compound require stringent safety measures.
Propriétés
Numéro CAS |
2338-22-9 |
|---|---|
Formule moléculaire |
CH3HgNO2- |
Poids moléculaire |
261.63 g/mol |
Nom IUPAC |
methylmercury;nitrite |
InChI |
InChI=1S/CH3.Hg.HNO2/c;;2-1-3/h1H3;;(H,2,3)/p-1 |
Clé InChI |
KHPPIABCPNIQHO-UHFFFAOYSA-M |
SMILES canonique |
C[Hg].N(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




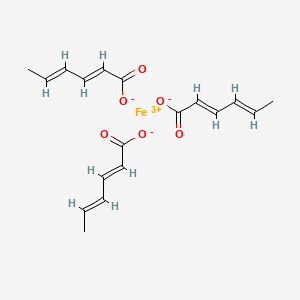

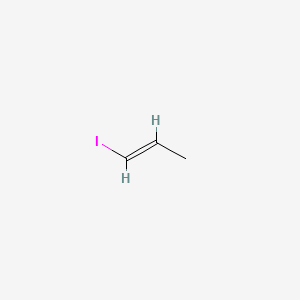

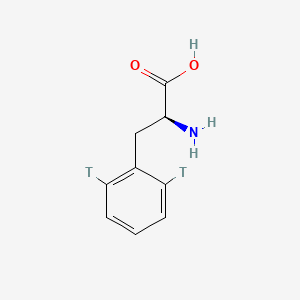
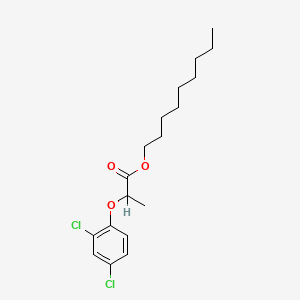
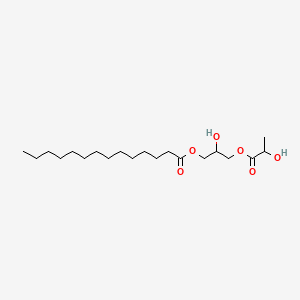
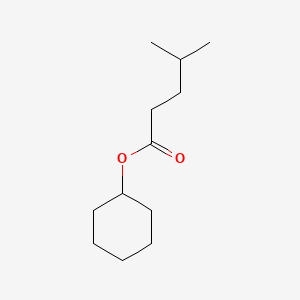
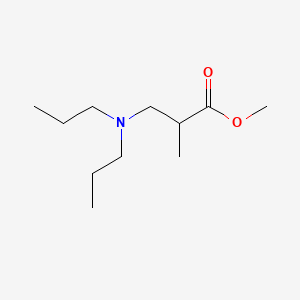
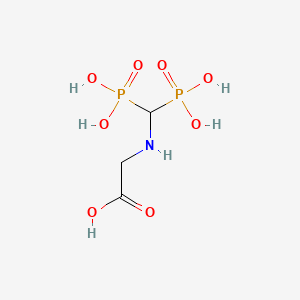
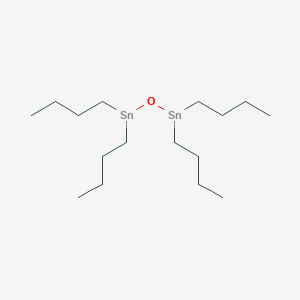
amino}benzoate](/img/structure/B12648503.png)
